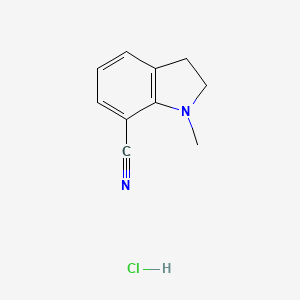
7-Chloro-1-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-1-メトキシナフタレンは、分子式C11H9ClOの有機化合物です。ナフタレンの誘導体であり、ナフタレン環の7位に塩素原子、1位にメトキシ基が置換されています。
2. 製法
合成経路と反応条件: 7-クロロ-1-メトキシナフタレンの合成は、通常、1-メトキシナフタレンの塩素化により行われます。一般的な方法の1つは、塩化鉄(III) (FeCl3)などの触媒存在下で、ナフタレン環に塩素を導入する求電子置換反応です。この反応は、7位での選択的塩素化を確実にするために、制御された条件下で行われます。
工業生産方法: 7-クロロ-1-メトキシナフタレンの工業生産には、同様の反応条件を用いた大規模な塩素化プロセスが用いられますが、収率と純度が向上するように最適化されています。連続式反応器と、蒸留や再結晶などの高度な精製技術は、工業環境で一般的です。
反応の種類:
酸化: 7-クロロ-1-メトキシナフタレンは、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を用いた酸化反応を起こすことができ、対応するナフトキノンを生成します。
還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いて、還元された誘導体を生成する還元反応が行えます。
置換: この化合物は、求核置換反応に関与することができます。この反応では、塩素原子がアミンやチオールなどの他の求核剤に置き換わります。
一般的な試薬と条件:
酸化: KMnO4、CrO3、酸性または塩基性条件。
還元: LiAlH4、水素化ホウ素ナトリウム (NaBH4)、無水条件下。
置換: アミン、チオールなどの求核剤、塩基または触媒の存在下。
主な生成物:
酸化: ナフトキノン。
還元: 還元されたナフタレン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換ナフタレン誘導体。
4. 科学研究における用途
7-クロロ-1-メトキシナフタレンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。有機合成や材料科学における構成要素として役立ちます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: その独特の構造的特徴により、創薬における潜在的な用途について探求されています。
工業: 染料、顔料、その他の工業用化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methoxynaphthalene typically involves the chlorination of 1-methoxynaphthalene. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-1-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
7-クロロ-1-メトキシナフタレンの作用機序は完全に解明されていませんが、さまざまな分子標的や経路と相互作用すると考えられています。その作用は、細胞タンパク質、酵素、または受容体との相互作用を介して媒介され、細胞プロセスを変化させる可能性があります。正確な分子メカニズムを解明するには、さらなる研究が必要です。
類似化合物:
- 1-クロロ-2-メトキシナフタレン
- 1-クロロ-4-メトキシナフタレン
- 1-クロロ-7-メトキシナフタレン
比較: 7-クロロ-1-メトキシナフタレンは、ナフタレン環への塩素とメトキシ基の特定の位置により、独特です。この位置は、その化学反応性と物理的性質に影響を与える可能性があり、他の類似の化合物とは異なります。たとえば、置換基の位置は、化合物の電子分布、立体障害、および全体的な安定性に影響を与える可能性があります。
類似化合物との比較
- 1-Chloro-2-methoxynaphthalene
- 1-Chloro-4-methoxynaphthalene
- 1-Chloro-7-methoxynaphthalene
Comparison: 7-Chloro-1-methoxynaphthalene is unique due to the specific positioning of the chlorine and methoxy groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the substituents can affect the compound’s electronic distribution, steric hindrance, and overall stability.
特性
CAS番号 |
91063-80-8 |
|---|---|
分子式 |
C11H9ClO |
分子量 |
192.64 g/mol |
IUPAC名 |
7-chloro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 |
InChIキー |
KJAGAZLSFGGGIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


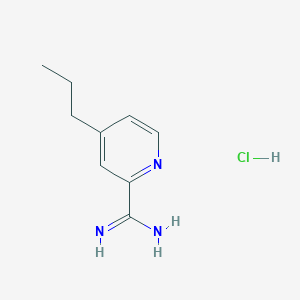
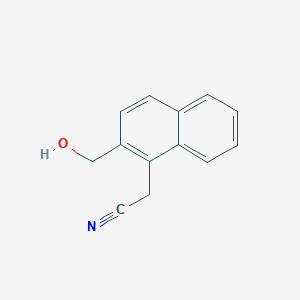


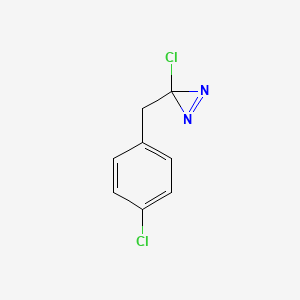
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)

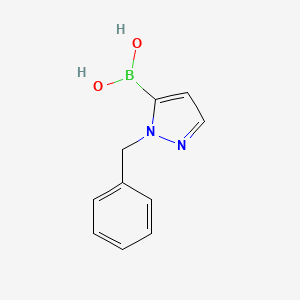
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)

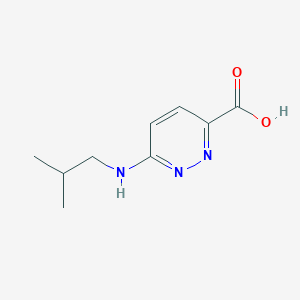
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
